Imazosulfuron

Description

Properties

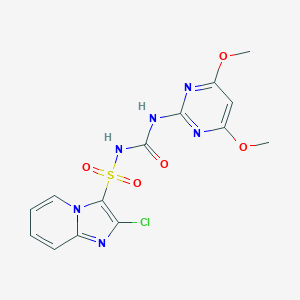

IUPAC Name |

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGRVUXEKKZNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057946 | |

| Record name | Imazosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7), In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C, In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9), Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3 | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.652 at 20 °C | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: < 2.63X10-8 mm Hg at 25 °C, 3.38X10-10 mm Hg at 25 °C | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

122548-33-8 | |

| Record name | Imazosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122548-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122548338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulphonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27LUJ2BJDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178.6-180.7 °C | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Imazosulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazosulfuron is a potent sulfonylurea herbicide widely employed in agriculture for the selective control of broadleaf weeds and sedges. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants. As this pathway is absent in animals, this compound exhibits low mammalian toxicity, making it an effective and selective weed management tool. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on ALS, supported by quantitative data, detailed experimental protocols, and visualizations of the key interactions and pathways.

Core Mechanism of Action

This compound, like other sulfonylurea herbicides, functions as a potent, non-competitive or uncompetitive inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are vital for protein synthesis and overall plant growth and development.

The inhibition of ALS by this compound leads to a rapid cessation of cell division and growth in susceptible plants, as the depletion of BCAAs halts protein synthesis.[3] This ultimately results in plant death. The selectivity of this compound between crops and weeds is often due to the crop's ability to rapidly metabolize the herbicide into inactive forms.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the initial committed step for all three pathways. The following diagram illustrates the biochemical pathway and the point of inhibition by this compound.

Quantitative Data: Inhibition of Acetolactate Synthase

| Herbicide | Enzyme Source | Parameter | Value | Reference |

| This compound | ALS from sulfonylurea-susceptible (SUS) Scirpus juncoides | I50 | Value not explicitly stated, but significantly lower than for SUR biotype | [4] |

| This compound | ALS from sulfonylurea-resistant (SUR) Scirpus juncoides | I50 | 271-fold higher than for SUS biotype | [4] |

| Chlorsulfuron | Barley ALS | Ki (initial apparent) | 68 nM | [5] |

| Chlorsulfuron | Barley ALS | Ki (steady-state) | 3 nM | [5] |

| Metsulfuron-methyl | Canola ALS | I50 | ~10 µM (for resistant hybrid) | [6] |

| Nicosulfuron | Echinochloa crus-galli ALS (Susceptible) | I50 | Value can be inferred from inhibition curves | [7] |

| Nicosulfuron | Echinochloa crus-galli ALS (Resistant) | I50 | Significantly higher than for susceptible biotype | [7] |

Experimental Protocols

Extraction of Acetolactate Synthase (ALS)

This protocol is a composite of methodologies described in the literature for the extraction of ALS from plant tissues for in vitro assays.[6][8]

Materials:

-

Fresh or frozen young leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM dithiothreitol (B142953) (DTT), 10 µM FAD, and 10% (v/v) glycerol.

-

Polyvinylpolypyrrolidone (PVPP)

-

Refrigerated centrifuge

Procedure:

-

Harvest young, actively growing leaf tissue from the plant of interest.

-

Freeze the tissue immediately in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to ice-cold extraction buffer (e.g., 1:5 w/v ratio).

-

Add PVPP (e.g., 10% w/v) to the mixture to bind phenolic compounds.

-

Homogenize the mixture thoroughly.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice at all times.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

In Vitro ALS Activity and Inhibition Assay

This protocol outlines a common method for measuring ALS activity and its inhibition by herbicides like this compound. The assay is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS reaction.[6][8][9]

Materials:

-

ALS enzyme extract

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.

-

This compound stock solution (in a suitable solvent like DMSO, with final solvent concentration in the assay kept low, e.g., <1%).

-

3 M H2SO4

-

Creatine (B1669601) solution (0.5% w/v)

-

α-naphthol solution (5% w/v in 2.5 M NaOH)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Procedure:

-

Prepare a reaction mixture containing the assay buffer components.

-

For inhibition assays, add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the reaction mixture at a suitable temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the ALS enzyme extract.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding 3 M H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add the creatine and α-naphthol solutions to develop a colored complex with acetoin.

-

Incubate at room temperature for 15-30 minutes for color development.

-

Measure the absorbance at 525 nm.

-

Calculate the enzyme activity and the percentage of inhibition for each this compound concentration. Plot the data to determine the IC50 value.

Molecular Interactions at the Binding Site

While a crystal structure of this compound in complex with ALS is not publicly available, extensive research on other sulfonylurea herbicides has elucidated the key amino acid residues within the ALS active site that are crucial for binding.[3][4] These herbicides do not bind to the catalytic site itself but rather to a channel leading to it, effectively blocking substrate access.[4]

Molecular docking and site-directed mutagenesis studies have identified several conserved residues that play a critical role in the binding of sulfonylureas. Mutations in the genes encoding these residues are a common mechanism of herbicide resistance in weeds.

Key amino acid residues in the sulfonylurea binding pocket of ALS include:

-

Proline at position 197 (Pro197) (numbering based on Arabidopsis thaliana ALS): This residue is frequently implicated in resistance. Mutations at this site can significantly reduce the binding affinity of sulfonylurea herbicides.[3]

-

Tryptophan at position 574 (Trp574) : This residue is also a hotspot for resistance-conferring mutations.[3]

-

Alanine at position 121 (Ala121) [7]

-

Serine at position 652 (Ser652) [7]

The following diagram provides a representative model of the sulfonylurea binding site in ALS, highlighting the key interacting residues.

Conclusion

This compound exerts its potent herbicidal activity through the highly specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weeds. The molecular basis of this interaction involves the binding of this compound to a specific pocket within the ALS enzyme, obstructing the substrate channel. Understanding the intricacies of this mechanism, including the key amino acid residues involved in binding, is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations. Further research, particularly the acquisition of a crystal structure of this compound in complex with ALS, would provide even greater insights into the precise molecular interactions and facilitate the structure-based design of next-generation herbicides.

References

- 1. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity and Spread of Acetolactate Synthase Allelic Variants at Position 574 Endowing Resistance in Amaranthus hybridus in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of sulfonylurea herbicide resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the structural basis of ALS mutations associated with resistance to sulfonylurea in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis of sulfonylurea herbicide resistance in tobacco | The EMBO Journal [link.springer.com]

- 7. Amino acid residues conferring herbicide tolerance in tobacco acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Imazosulfuron for Researchers

This technical guide provides a comprehensive overview of the core physicochemical properties of Imazosulfuron, a sulfonylurea herbicide. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visualization of its mechanism of action to support research and development activities.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological and environmental systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃ClN₆O₅S | [1] |

| Molecular Weight | 412.81 g/mol | [2] |

| Physical Appearance | White crystalline powder | [3] |

| Melting Point | 178.6-180.7 °C[3], 198 °C[1][4] | [1][3][4] |

| Boiling Point | 198 °C | [5] |

| Water Solubility | 5 mg/L (pH 5.1, 25 °C)[2], 67 mg/L (pH 6.1, 25 °C)[2], 308 mg/L (pH 7, 25 °C)[2][6], 429 mg/L (pH 7, 20-25 °C)[4][5], 3936 mg/L (pH 9, 25 °C)[4] | [2][4][5][6] |

| Vapor Pressure | <3.5 μPa[4], 3.38 x 10⁻¹⁰ mm Hg (25 °C)[3] | [3][4] |

| Octanol-Water Partition Coefficient (log Kow) | 2.43 (pH 4)[3], -0.07 (pH 7)[3], 1.12 (pH 7, 25 °C)[6], -1.56 (pH 9)[3] | [3][6] |

| pKa | 3.94[3], 4.0[2][6] | [2][3][6] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound requires standardized and reproducible experimental protocols. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

-

Constant temperature water bath

-

Shaking device

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a flask containing deionized water of a specific pH.

-

Place the flask in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (preliminary tests should determine this time).

-

After equilibration, cease agitation and allow the solution to stand for a defined period to allow for phase separation.

-

Centrifuge the samples to separate the undissolved this compound.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of this compound in the aliquot using a validated HPLC method.

-

Repeat the determination at different pH values as solubility is pH-dependent.

Melting Point (OECD Guideline 102)

The melting point of this compound can be determined using the capillary method.

Principle: A small, uniform sample of the crystalline substance is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus with a heating block and a means of observing the sample.

-

Capillary tubes sealed at one end.

-

Thermometer calibrated to a recognized standard.

Procedure:

-

Ensure the this compound sample is a fine, dry powder.

-

Introduce the sample into a capillary tube to a height of about 3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate until the temperature is about 10 °C below the expected melting point.

-

Then, reduce the heating rate to approximately 1 °C per minute.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting point.

Vapor Pressure (OECD Guideline 104)

For a substance with low vapor pressure like this compound, the gas saturation method is appropriate.

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

-

Constant temperature bath.

-

Inert gas supply (e.g., nitrogen or argon).

-

Flow meter.

-

Saturation column containing the test substance.

-

Trapping system (e.g., sorbent tubes or cold traps).

-

Analytical instrument for quantification (e.g., Gas Chromatography or HPLC).

Procedure:

-

The test substance is coated onto a solid support or placed in the saturation column.

-

The column is maintained at a constant temperature.

-

A controlled flow of inert gas is passed through the column.

-

The vaporized substance is captured in the trapping system.

-

The amount of trapped substance is quantified using a suitable analytical method.

-

The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature.

Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 - Shake Flask Method)

The Kow is a measure of a substance's lipophilicity and is determined by measuring its distribution between n-octanol and water.

Principle: A solution of this compound in either n-octanol or water is mixed with the other immiscible solvent. After shaking to reach equilibrium, the phases are separated, and the concentration of the substance in each phase is determined.

Apparatus:

-

Centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC).

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a solution of this compound in the pre-saturated n-octanol (or water).

-

Add a known volume of this solution and a known volume of the other pre-saturated solvent to a centrifuge tube.

-

Shake the tube for a sufficient time to allow equilibrium to be reached.

-

Centrifuge the tube to ensure complete phase separation.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Given this compound's ionizable nature, the determination should be performed at different pH values.

pKa Determination (OECD Guideline 112)

The pKa, the acid dissociation constant, is important for understanding the ionization state of this compound at different pH values. The titration method is commonly used.

Principle: The substance is dissolved in water and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Apparatus:

-

pH meter with a suitable electrode.

-

Burette.

-

Magnetic stirrer.

-

Thermostated vessel.

Procedure:

-

Dissolve a known amount of this compound in purified water (or a suitable co-solvent if sparingly soluble).

-

Place the solution in a thermostated vessel and stir.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) if the substance is an acid, or a strong acid (e.g., HCl) if it is a base.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][7] This enzyme is critical in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[3][8] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By inhibiting ALS, this compound effectively halts the production of these vital amino acids, leading to the death of susceptible plants.[9] This mode of action is highly specific to plants and microorganisms, as animals obtain these amino acids through their diet.

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

References

- 1. researchgate.net [researchgate.net]

- 2. laboratuar.com [laboratuar.com]

- 3. ijcaes.smartsociety.org [ijcaes.smartsociety.org]

- 4. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

An In-depth Technical Guide to Imazosulfuron for Researchers and Scientists

Imazosulfuron (CAS Number: 122548-33-8) is a selective, systemic sulfonylurea herbicide highly effective for the pre- and post-emergence control of a wide range of annual and perennial broadleaf weeds and sedges.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, environmental fate, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

This compound's chemical structure is characterized by a sulfonylurea bridge linking an imidazopyridine and a dimethoxypyrimidine ring.

Chemical Name: 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea[1]

Molecular Formula: C₁₄H₁₃ClN₆O₅S[1]

Molecular Weight: 412.81 g/mol [1]

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and environmental modeling.

| Property | Value | Reference |

| CAS Number | 122548-33-8 | [1] |

| Melting Point | 198 °C | [1] |

| Density | 1.652 g/mL | [1] |

| Vapor Pressure | <3.5 µPa | [1] |

| pKa | 3.94 | [2] |

| LogP (octanol/water) | -0.07 (pH 7) | [2] |

| Water Solubility | 429 mg/L (at pH 7, 25 °C) | [1] |

| 3936 mg/L (at pH 9, 25 °C) | [1] |

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][3] This inhibition leads to a deficiency in these essential amino acids, which are vital for protein synthesis and cell division, ultimately resulting in the cessation of plant growth and death.[3]

The following diagram illustrates the signaling pathway of this compound's mode of action.

Caption: this compound's mechanism of action via inhibition of Acetolactate Synthase (ALS).

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step process. A general overview of the synthesis is as follows:

-

Preparation of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide: This key intermediate is synthesized from 2-amino-3-chloropyridine.

-

Preparation of 2-amino-4,6-dimethoxypyrimidine: This is another crucial intermediate.

-

Condensation Reaction: The two intermediates are then reacted to form the final this compound molecule.

A more detailed experimental protocol for the synthesis can be found in the patent literature.

Experimental Protocols

Analysis of this compound in Soil and Water by HPLC

This protocol describes a method for the quantitative analysis of this compound residues in environmental samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

1. Sample Preparation

-

Water Samples:

-

Acidify the water sample to pH 3 with phosphoric acid.

-

Pass the acidified water sample through a C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with deionized water.

-

Elute the this compound from the cartridge with a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.[4]

-

-

Soil Samples:

-

Extract a known weight of the soil sample with a mixture of acetonitrile and water (e.g., 1:1 v/v) using ultrasonication.[5]

-

Centrifuge the extract and collect the supernatant.

-

Repeat the extraction process.

-

Combine the supernatants and evaporate the solvent.

-

Redissolve the residue in a suitable solvent and proceed with a clean-up step using a C18 SPE cartridge as described for water samples.[4][5]

-

2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and water (acidified with phosphoric acid) in an isocratic or gradient elution mode.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: 30°C.[6]

-

Detection: UV detector at 238 nm.[4]

3. Quantification

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Inject the prepared sample extracts and determine the concentration of this compound by comparing the peak area with the calibration curve.

The following diagram outlines the experimental workflow for the analysis of this compound.

Caption: Experimental workflow for the analysis of this compound in soil and water samples.

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[1] It is not a skin or eye irritant and is not a skin sensitizer.[1]

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [1] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [1] |

| Acute Inhalation LC₅₀ | Rat | >2.12 mg/L | [1] |

In chronic exposure studies, the primary target organ is the liver.[1] In high-dose studies in rats, eye effects such as retinal degeneration and cataracts have been observed.[7] Mild to moderate thyroid effects were noted in a chronic toxicity study in dogs.[7]

Environmental Fate and Ecotoxicology

This compound is moderately mobile in soil and has low volatility.[1] Its degradation in the environment occurs primarily through aerobic and anaerobic biodegradation, as well as aqueous photolysis.[1] The half-life of this compound in soil can be several weeks, while in water, it is shorter (around 3.5 days) due to photolysis.[1]

The primary degradation pathway in soil under aerobic conditions is the cleavage of the sulfonylurea bridge.[8]

| Environmental Compartment | Half-life | Reference |

| Soil (Aerobic) | 1-50 days | [5] |

| Water (Photolysis) | 3.5 days | [1] |

This compound is considered practically non-toxic to birds, mammals, and honeybees, with no significant toxicity observed in fish.[1]

The following diagram illustrates the environmental fate and degradation pathways of this compound.

Caption: Environmental fate and degradation pathways of this compound.

This technical guide provides a solid foundation for researchers and scientists working with this compound. For further in-depth information, consulting the cited references is recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. josa.ro [josa.ro]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of Imazosulfuron in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the sulfonylurea herbicide, Imazosulfuron. Understanding these fundamental physicochemical properties is critical for developing effective formulations, predicting environmental fate, and ensuring analytical accuracy. This document compiles key data from various scientific sources, presents it in a clear and accessible format, and outlines the experimental methodologies used for these determinations.

Core Concepts: Solubility and Stability of this compound

This compound is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds and sedges. Its efficacy and environmental behavior are intrinsically linked to its solubility in various media and its stability under different environmental conditions. As a weak acid with a pKa of 3.94, the solubility of this compound is highly dependent on the pH of the aqueous solution.[1]

Quantitative Data Summary

The following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound in Aqueous Solutions

| pH | Temperature (°C) | Solubility (mg/L) | Reference |

| 5.0 | 20 | 0.37 | [1] |

| 5.1 | 25 | 5 | [1] |

| 6.1 | 25 | 67 | [1] |

| 6.6 | Not Specified | Stable to hydrolysis | [1] |

| 7.0 | 20 | 160 | [1] |

| 7.0 | 25 | 308 | [1] |

| 7.0 | 20 | 429 | [2] |

| 9.0 | 20 | 2200 | [1] |

| 9.0 | 25 | 3936 | [1][3] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | 4.2 |

| 1,2-Dichloroethane | 20 | 4.3 |

| n-Heptane | 20 | 0.86 |

| Ethyl Acetate | 20 | 2.1 |

| Methanol | 20 | 0.16 |

| p-Xylene | 20 | 0.3 |

Data sourced from MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. This compound (122548-33-8) (2008-2010) as cited in PubChem.[1]

Table 3: Stability of this compound (Hydrolysis and Photolysis)

| Condition | pH | Half-life (t½) | Notes | Reference |

| Hydrolysis | 4 | 7.0 days | [2] | |

| Hydrolysis | <4 | 3.3 to 6.3 days | Accelerated under acidic conditions | [4] |

| Hydrolysis | 4.5 | 36.5 days | [4][5] | |

| Hydrolysis | 5.9 | 578 days | [4][5] | |

| Hydrolysis | 6.6, 7.4, 9.2, 12.3 | Stable (>150 days) | No significant change observed | [4][5] |

| Hydrolysis | 9 | > 1 year | Stable | [2] |

| Aqueous Photolysis | 4 | 8.5 days | [2] | |

| Aqueous Photolysis | 7 | 3.1 days | Moderately fast degradation | [2] |

| Aqueous Photolysis | Not Specified | 3.5 days | [1][3] | |

| Soil (Aerobic) | Not Specified | ~70 days | [5][6] | |

| Soil (Anaerobic) | Not Specified | ~4 days | [5][6] |

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the sulfonylurea bridge and photolysis.[7][8]

Hydrolysis

Under acidic conditions, the sulfonylurea bridge of this compound is susceptible to cleavage.[4] This is a critical degradation pathway in acidic soils and water bodies. In neutral to basic conditions, this compound is significantly more stable to hydrolysis.[1][2][4]

Caption: Hydrolytic degradation of this compound under different pH conditions.

Photolysis

This compound is susceptible to photodegradation in aqueous solutions.[9] The process follows pseudo-first-order kinetics and involves the cleavage of the sulfonylurea bridge and desulfonylation.[8] The major photoproducts identified include (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid, 4,6-dimethoxy-2-ureidopyrimidine, and 2,2'-dichloro-[3,3'] bi [imidazo[1,2-a] pyridinyl].[8]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate measurements of solubility and stability. Below are generalized methodologies based on common practices in analytical chemistry.

Solubility Determination (Shake-Flask Method)

This method is widely used to determine the solubility of a compound in a specific solvent.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., buffered water at a specific pH, or an organic solvent) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtered, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][10][11][12] A standard curve prepared with known concentrations of this compound is used for quantification.

Stability Study: Hydrolysis

This protocol outlines the steps to determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Fortification: Add a known concentration of this compound to each buffer solution. The initial concentration should be well below the solubility limit to ensure it remains dissolved throughout the experiment.

-

Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of this compound remaining in each sample using HPLC-UV.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The hydrolysis is considered to follow first-order kinetics if the plot is linear.[4] The rate constant (k) is the negative of the slope, and the half-life (t½) is calculated using the equation: t½ = 0.693 / k.

Stability Study: Photolysis

This protocol is designed to assess the degradation of this compound when exposed to light.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a solvent that is transparent to the light source (e.g., HPLC-grade water).

-

Irradiation: Place the solution in a photochemically transparent container (e.g., quartz) and expose it to a controlled light source that simulates sunlight (e.g., a xenon arc lamp). A dark control sample, wrapped in aluminum foil, should be run in parallel to account for any non-photolytic degradation.

-

Sampling: At specific time points, take samples from both the irradiated and dark control solutions.

-

Analysis: Determine the concentration of this compound in each sample by HPLC-UV.

-

Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample. The photodegradation half-life is then calculated assuming first-order kinetics.

Conclusion

The solubility and stability of this compound are well-characterized, with pH being a dominant factor in its aqueous solubility and hydrolytic stability. It exhibits low solubility in acidic and neutral aqueous solutions, which increases significantly under basic conditions. While stable to hydrolysis at neutral to high pH, it degrades more rapidly in acidic environments. Photolysis is also a significant degradation pathway in aqueous systems. The provided data and experimental outlines serve as a valuable resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

- 1. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: TH 913) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Kinetics and mechanism of this compound hydrolysis [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation and Leaching of Herbicide this compound in Upland Soils [jstage.jst.go.jp]

- 8. Identification of photoproducts from this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical degradation of this compound under simulated California rice field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mode of Action and Uptake of Imazosulfuron in Target Weeds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazosulfuron is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds and sedges in various agricultural settings.[1] Its efficacy stems from its specific mode of action, which involves the inhibition of a key enzyme in the biosynthesis of essential amino acids. This guide provides a comprehensive technical overview of the biochemical and physiological processes governing the herbicidal activity of this compound, from its uptake by target weeds to its molecular interaction with the target enzyme. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and further research in this area.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[3][4] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[3]

The inhibition of ALS by this compound leads to a rapid depletion of these vital amino acids, which in turn arrests cell division in the meristematic regions of the plant.[2] This cessation of growth is the ultimate cause of weed death. The symptoms of this compound injury, such as chlorosis and necrosis, typically appear several days after application, consistent with a mode of action that disrupts amino acid synthesis.[2]

Biochemical Pathway of ALS Inhibition

The inhibition of ALS disrupts a fundamental metabolic pathway in susceptible plants. The following diagram illustrates the point of intervention by this compound.

Caption: Biochemical pathway of branched-chain amino acid synthesis and the inhibitory action of this compound on Acetolactate Synthase (ALS).

Quantitative Data: ALS Inhibition

| Herbicide Class | Herbicide | Plant Species | IC50 / Kiapp | Reference |

| Sulfonylurea | Chlorimuron ethyl | Arabidopsis thaliana | 10.8 nM (Kiapp) | [6] |

| Imidazolinone | Imazaquin | Arabidopsis thaliana | 3.0 µM (Kiapp) | [6] |

| Pyrimidinyl-benzoate | Various | Rice, Barley | 0.7 nM to 11.0 nM | [6] |

| Sulfonylamino-carbonyl-triazolinone | Various | Barley | 9.3 nM to 24.8 nM | [6] |

Table 1: Comparative Inhibition Constants for Various ALS-Inhibiting Herbicides.

Uptake and Translocation in Target Weeds

The effectiveness of this compound is also dependent on its efficient uptake by the target weed and subsequent translocation to the meristematic tissues where ALS is most active.[1][2] this compound can be absorbed through both the foliage and the roots of the plant.[1]

Foliar Uptake

Following a post-emergence application, this compound penetrates the leaf cuticle. The process of foliar absorption is complex and influenced by factors such as the leaf's surface characteristics and environmental conditions. Once inside the leaf tissue, this compound can enter the plant's vascular system for translocation.

Root Uptake

When applied to the soil, this compound is absorbed by the roots. Root absorption is generally a less complex process than foliar uptake as roots lack a thick cuticle.[7] The herbicide moves into the root cells and can then be transported upwards to the shoots via the xylem.[8]

Translocation

This compound is a systemic herbicide, meaning it can move throughout the plant. It is translocated through both the xylem and the phloem.[2][9]

-

Xylem Transport: Following root uptake, this compound is transported from the roots to the shoots in the transpiration stream of the xylem.[8]

-

Phloem Transport: After foliar absorption, this compound can be loaded into the phloem and transported along with sugars to areas of active growth, such as the shoot and root meristems.[9]

This dual translocation pathway ensures that the herbicide reaches the sites of active cell division, maximizing its efficacy.

Caption: Diagram illustrating the uptake and translocation pathways of this compound in a target weed.

Quantitative Data: Uptake and Translocation

Radiolabeled studies, typically using 14C-imazosulfuron, are employed to quantify the uptake and translocation of the herbicide. While specific data for this compound is dispersed across various studies, the general principles can be illustrated with data from other systemic herbicides. For example, in a study with 14C-glyphosate, another systemic herbicide, translocation to shoots and roots was approximately 30% and 16%, respectively.[10]

| Plant Part | 14C-Glyphosate Translocation (%) |

| Shoots | ~30 |

| Roots | ~16 |

Table 2: Example of Herbicide Translocation Data (14C-Glyphosate). [10]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies used for other ALS-inhibiting herbicides.[3][11]

Objective: To determine the in vitro inhibitory effect of this compound on ALS activity.

Materials:

-

Young leaf tissue from the target weed species

-

Extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing pyruvate, MgCl2, thiamine (B1217682) pyrophosphate, FAD, and dithiothreitol)

-

This compound solutions of varying concentrations

-

Creatine (B1669601) and α-naphthol solution

-

NaOH solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The supernatant contains the crude ALS enzyme extract.

-

Enzyme Assay:

-

Initiate the reaction by adding the enzyme extract to a reaction mixture containing buffer, pyruvate, MgCl2, and thiamine pyrophosphate.

-

Add different concentrations of this compound to the reaction mixtures.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

-

Product Detection:

-

Stop the reaction by adding H2SO4. This also decarboxylates the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol solution and incubate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the herbicide. Determine the IC50 value by plotting the inhibition percentage against the log of the this compound concentration.

Caption: Experimental workflow for the in vitro ALS inhibition assay.

Radiolabeled (14C-Imazosulfuron) Uptake and Translocation Study

This protocol is a generalized procedure based on standard methods for studying herbicide uptake and translocation using radiolabeled compounds.[10]

Objective: To quantify the absorption and movement of this compound in target weeds.

Materials:

-

14C-labeled this compound of known specific activity

-

Target weed plants grown under controlled conditions

-

Microsyringe

-

Leaf washing solution (e.g., ethanol:water mixture)

-

Biological oxidizer

-

Liquid scintillation counter (LSC)

-

Phosphor imager (optional, for visualization)

Procedure:

-

Plant Treatment:

-

Apply a precise amount of 14C-imazosulfuron solution to a specific leaf of the target weed using a microsyringe.

-

For root uptake studies, add the radiolabeled herbicide to the hydroponic solution or soil.

-

-

Harvesting: Harvest the plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).

-

Sample Processing:

-

Foliar Uptake: Carefully wash the treated leaf with the washing solution to remove any unabsorbed herbicide. Quantify the radioactivity in the wash solution using LSC.

-

Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Quantification of Radioactivity:

-

Dry and weigh each plant section.

-

Combust each plant section in a biological oxidizer to convert 14C to 14CO2, which is then trapped in a scintillation cocktail.

-

Quantify the radioactivity in each sample using an LSC.

-

-

Data Analysis:

-

Calculate the percentage of applied 14C-imazosulfuron absorbed by the plant.

-

Determine the percentage of the absorbed radioactivity that was translocated to different plant parts.

-

-

Visualization (Optional):

Caption: Experimental workflow for a radiolabeled this compound uptake and translocation study.

Conclusion

This compound is an effective herbicide due to its specific inhibition of acetolactate synthase and its systemic properties that allow for uptake through both foliage and roots, followed by translocation to the sites of action. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for optimizing its use, managing resistance, and developing new herbicidal compounds. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of weed science and herbicide development.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. "Addition of branched-chain amino acids can reverse propyrisulfuron-ind" by Kevin C. Salamanez, Aurora M. Baltazar et al. [ukdr.uplb.edu.ph]

- 3. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological performance of glyphosate and imazamox mixtures on Amaranthus palmeri sensitive and resistant to glyphosate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Herbicide Translocation to the Shoot | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]

- 9. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Imazosulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazosulfuron is a sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in various agricultural settings.[1] Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water through biotic and abiotic processes, including hydrolysis and photolysis. Detailed experimental methodologies and quantitative data are presented to support further research and risk assessment.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |

| Chemical Formula | C₁₄H₁₃ClN₆O₅S |

| Molecular Weight | 412.8 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | pH dependent |

| Vapor Pressure | Low |

| Koc | 150-500 mL/g |

Degradation in Soil

The degradation of this compound in soil is a complex process influenced by both microbial activity and soil physicochemical properties. The primary degradation pathways involve the cleavage of the sulfonylurea bridge, leading to the formation of key metabolites.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathway of this compound is the chemical cleavage of the sulfonylurea bridge.[2] This process results in the formation of two main metabolites: 2-amino-4,6-dimethoxypyrimidine (B117758) (ADPM) and 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) (IPSN).[2] The half-life of this compound in soil under aerobic conditions can vary significantly depending on the soil type, with reported values ranging from 1 to 70 days.[1]

Anaerobic Degradation

In anaerobic environments, the degradation of this compound is primarily driven by microbial activity.[2] A notable degradation product under these conditions is 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS), suggesting that demethylation is a key microbial degradation step.[2] The degradation of this compound is significantly faster under anaerobic conditions, with a reported half-life of approximately 4 days.[2]

Quantitative Data on Soil Degradation

| Condition | Half-life (t½) | Major Metabolites | Reference |

| Aerobic | 1 - 70 days | ADPM, IPSN | [1] |

| Anaerobic | ~4 days | HMS, ADPM, IPSN | [2] |

Experimental Protocol for Soil Metabolism Study

A typical laboratory soil metabolism study for this compound follows the principles outlined in OECD Guideline 307.

1. Soil Selection and Preparation:

-

Select a representative soil type (e.g., sandy loam).

-

Air-dry the soil and sieve it to a uniform particle size.

-

Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

For anaerobic studies, the soil is flooded with water.

-

Sterilized soil controls can be prepared by autoclaving or gamma irradiation to distinguish between biotic and abiotic degradation.

2. Application of this compound:

-

Prepare a stock solution of this compound (often ¹⁴C-labeled for metabolite tracking) in a suitable solvent like acetonitrile (B52724).

-

Apply the solution to the soil samples to achieve a final concentration relevant to field application rates (e.g., 0.2 mg/kg).[1]

3. Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

For aerobic studies, ensure continuous aeration.

-

For anaerobic studies, maintain flooded conditions and an oxygen-free atmosphere (e.g., by purging with nitrogen).

4. Sampling and Extraction:

-

Collect soil samples at various time intervals.

-

Extract this compound and its metabolites using an appropriate solvent mixture. A common extraction solvent is a mixture of methylene (B1212753) chloride, acetonitrile, and 1 M ammonium (B1175870) hydroxide.[2]

5. Analysis:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection to quantify the parent compound and its degradation products.[1]

-

A reversed-phase C18 column is commonly used for separation.[1]

-

The mobile phase is typically a mixture of acetonitrile and an aqueous buffer.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly in acidic aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.

The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge, yielding ADPM and IPSN. This reaction is significantly accelerated under acidic conditions.

Quantitative Data on Hydrolysis

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 3.0 | 25 | 3.3 - 6.3 days | [3] |

| 4.5 | 25 | 36.5 days | [3] |

| 7.0 | 25 | Stable | [3] |

| 9.0 | 25 | Stable | [3] |

| 3.6 | 15 | ~25 days | [3] |

| 3.6 | 55 | Significantly shorter | [3] |

Experimental Protocol for Hydrolysis Study

Hydrolysis studies for pesticides like this compound are typically conducted following guidelines such as EPA OPPTS 835.2120 or OECD Guideline 111.

1. Preparation of Buffer Solutions:

-

Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9) to represent different environmental conditions.

2. Application of this compound:

-

Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed its water solubility.

3. Incubation:

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

To study the effect of temperature, parallel experiments can be conducted at different temperatures.

4. Sampling and Analysis:

-

Collect aliquots from each solution at predetermined time intervals.

-

Directly analyze the samples using HPLC with UV or MS detection to determine the concentration of this compound and its hydrolysis products.

Photolysis in Water

Photolysis, or degradation by light, is another important abiotic pathway for the dissipation of this compound in the aquatic environment.

The photodegradation of this compound in water can proceed through several pathways, including the cleavage of the sulfonylurea bridge and desulfonylation.[4] This leads to the formation of various photoproducts, such as (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid and 4,6-dimethoxy-2-ureidopyrimidine.[4]

Quantitative Data on Photolysis

| Condition | Half-life (t½) | Major Photoproducts | Reference |

| Aqueous solution (UV light) | Varies with light intensity | (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid, 4,6-dimethoxy-2-ureidopyrimidine | [4] |

Experimental Protocol for Aqueous Photolysis Study

Aqueous photolysis studies are generally performed according to guidelines like OECD 316.

1. Sample Preparation:

-

Prepare a solution of this compound in sterile, purified water or a buffer solution.

2. Irradiation:

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature during the experiment.

-

Run a parallel experiment in the dark to serve as a control for hydrolysis and other non-photolytic degradation.

3. Sampling and Analysis:

-

Collect samples at regular intervals during the irradiation period.

-

Analyze the samples by HPLC-UV or HPLC-MS to identify and quantify this compound and its photoproducts.[4]

Conclusion

The environmental fate of this compound is dictated by a combination of biotic and abiotic degradation processes. In soil, microbial degradation is significant, particularly under anaerobic conditions, leading to a shorter half-life compared to aerobic environments. Hydrolysis is a major degradation route in acidic waters, while photolysis contributes to its dissipation in sunlit aquatic systems. The primary degradation mechanism across these pathways is the cleavage of the sulfonylurea bridge, resulting in the formation of more polar and generally less herbicidally active metabolites. A thorough understanding of these degradation pathways and the factors influencing them is essential for the environmental risk assessment and responsible management of this compound.

References

- 1. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 4. Identification of photoproducts from this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Imazosulfuron on Non-Target Organisms: An In-depth Technical Guide

Executive Summary

Imazosulfuron, a sulfonylurea herbicide, is widely utilized for the control of sedges and broadleaf weeds in various agricultural settings. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its intended purpose, the potential for off-target effects on a diverse range of non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of this compound on non-target organisms, including mammals, birds, aquatic life, and terrestrial invertebrates. Quantitative toxicity data is presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the herbicide's biological interactions and the methodologies used for its assessment.

Mammalian Toxicology

This compound generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure. Chronic exposure studies have identified the liver as a primary target organ.

Acute Toxicity

Table 1: Acute Toxicity of this compound in Mammals

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral LD50 | > 5000 | [1] |

| Rat | Dermal LD50 | > 2000 | [1] |

| Rat | Inhalation LC50 (4h) | > 2.12 mg/L | [1] |

Chronic Toxicity and Carcinogenicity

Repeated dose studies in rats and dogs have shown effects on the liver. There is no evidence of carcinogenicity in long-term studies with rats and mice.

Table 2: Chronic Toxicity of this compound in Mammals

| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs | Reference |

| Rat | 90-day | - | - | Liver | [2] |

| Dog | 1-year | - | - | Liver, Thyroid | [2] |

| Rat | 2-year | 55 | 276 | Body weight | [3] |

| Mouse | 18-month | - | - | No evidence of carcinogenicity | [2] |

Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant in rats and rabbits at doses that are not maternally toxic.

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (mg/kg bw/day) | Maternal Toxicity NOAEL (mg/kg bw/day) | Reference |

| Rat | Two-generation reproduction | 667 (highest dose tested) | - | [3] |

| Rat | Developmental | 333 | - | [3] |

| Rabbit | Developmental | - | - | [4] |

Avian Toxicology

This compound is considered practically non-toxic to birds on both an acute and sub-acute basis.

Acute and Sub-acute Toxicity

Table 4: Acute and Sub-acute Avian Toxicity of this compound

| Species | Endpoint | Value | Reference |

| Bobwhite Quail | Acute Oral LD50 | > 2000 mg/kg bw | [5] |

| Mallard Duck | Acute Oral LD50 | > 2000 mg/kg bw | [6] |

| Bobwhite Quail | Sub-acute Dietary LC50 (5-day) | > 5000 mg/kg diet | [5] |

| Mallard Duck | Sub-acute Dietary LC50 (5-day) | > 5000 mg/kg diet | [6] |

Chronic Reproductive Toxicity

Chronic reproductive studies with birds have been conducted to assess long-term effects.

Table 5: Chronic Avian Reproductive Toxicity of this compound

| Species | Endpoint | Value | Reference |

| Mallard Duck | NOAEC | - | [6] |

| Bobwhite Quail | NOAEC | - | [6] |

Aquatic Toxicology

This compound is classified as very toxic to aquatic life, with long-lasting effects. The toxicity varies significantly among different aquatic organisms.

Fish

Table 6: Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 100 | [7] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | > 100 | |

| Temperate Freshwater Fish | Chronic 21-day NOEC | 2.9 | [7] |

Aquatic Invertebrates

Table 7: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48-hour EC50 | - | [7] |

| Daphnia magna | 21-day NOEC | - | [7] |

Aquatic Plants

This compound is highly toxic to aquatic plants, which is consistent with its herbicidal mode of action.

Table 8: Toxicity of this compound to Aquatic Plants

| Species | Endpoint | Value (mg/L) | Reference |

| Green Algae (Selenastrum capricornutum) | 72-hour EC50 | - | [8] |

| Duckweed (Lemna gibba) | 7-day EC50 | - | [6] |

Terrestrial Invertebrate Toxicology

Honeybees

This compound is considered to have low toxicity to honeybees.

Table 9: Toxicity of this compound to Honeybees

| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |

| Acute Contact | LD50 (48-hour) | > 100 | |

| Acute Oral | LD50 (48-hour) | > 100 |

Earthworms

Table 10: Toxicity of this compound to Earthworms

| Species | Endpoint | Value (mg/kg soil) | Reference |

| Eisenia fetida | 14-day LC50 | > 1000 | [6] |

| Eisenia fetida | 56-day NOEC (Reproduction) | - | [6] |

Experimental Protocols

The toxicological studies cited in this guide were predominantly conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Test Protocols

-

Acute Oral Toxicity (OECD 401/420/423): The test substance is administered in a single dose to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is calculated.

-

Acute Dermal Toxicity (OECD 402): A single dose of the test substance is applied to the shaved skin of rodents. The application site is covered with a porous gauze dressing for 24 hours. Observations for mortality and skin reactions are made for 14 days.

-

Acute Inhalation Toxicity (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Animals are observed for 14 days.

-

Repeated Dose 90-Day Oral Toxicity (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination are performed.

-

Chronic Toxicity/Carcinogenicity (OECD 452/453): Similar to the 90-day study but extended for a longer duration (18-24 months for mice, 2 years for rats) to assess both chronic toxicity and carcinogenic potential.

-

Prenatal Developmental Toxicity (OECD 414): Pregnant female rodents or rabbits are administered the test substance during the period of organogenesis. Dams are observed for clinical signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.

-

Two-Generation Reproduction Toxicity (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.

Avian Toxicity Test Protocols

-

Acute Oral Toxicity (OECD 223): A single oral dose of the test substance is administered to birds (e.g., bobwhite quail, mallard duck). Mortality and signs of toxicity are observed for at least 14 days.

-

Dietary Toxicity (OECD 205): Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The LC50 is determined.

Aquatic Toxicity Test Protocols

-

Fish Acute Toxicity (OECD 203): Fish (e.g., rainbow trout, bluegill sunfish) are exposed to a range of concentrations of the test substance for 96 hours. Mortality is the primary endpoint.

-

Fish Early-life Stage Toxicity (OECD 210): Fish embryos and larvae are exposed to the test substance from fertilization through to a specific developmental stage. Endpoints include hatching success, survival, and growth.

-

Daphnia sp. Acute Immobilisation (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization.

-

Daphnia magna Reproduction (OECD 211): Daphnia magna are exposed to the test substance over a 21-day period to assess effects on reproduction.

-

Alga Growth Inhibition (OECD 201): The growth of a freshwater green alga is measured over 72 hours of exposure to the test substance.

-

Lemna sp. Growth Inhibition (OECD 221): The growth of the aquatic plant Lemna is assessed over a 7-day exposure period.

Terrestrial Invertebrate Toxicity Test Protocols

-

Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213): For contact toxicity, the test substance is applied directly to the thorax of honeybees. For oral toxicity, bees are fed a sucrose (B13894) solution containing the test substance. Mortality is recorded over 48-96 hours.

-

Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to the test substance mixed into artificial soil for 14 days. Mortality is the primary endpoint.

Signaling Pathways and Experimental Workflows

Mode of Action of this compound

This compound's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.

Caption: Mode of action of this compound via inhibition of Acetolactate Synthase (ALS).

Experimental Workflow for Aquatic Ecotoxicity Testing

The assessment of the aquatic toxicity of a chemical like this compound typically follows a tiered approach, starting with acute tests on a range of organisms representing different trophic levels.

Caption: Tiered experimental workflow for aquatic ecotoxicity assessment.

Conclusion

This technical guide consolidates the available toxicological data for this compound on a variety of non-target organisms. The data indicates a low acute toxicity profile for mammals and birds. However, this compound is very toxic to aquatic organisms, particularly aquatic plants, which is a direct consequence of its herbicidal mode of action. The provided experimental protocols, based on international guidelines, offer a framework for the standardized assessment of pesticide toxicity. The visualization of the mode of action and experimental workflows aims to enhance the understanding of the toxicological evaluation process. A comprehensive understanding of the toxicological profile of this compound is essential for conducting robust environmental risk assessments and implementing appropriate risk mitigation measures to protect non-target organisms.